IDO1 Enzymatic Inhibitory Potency: Phthalimide-Indanone Hybrid vs. Parent 1-Indanone Scaffold
The target compound demonstrates potent inhibition of human IDO1 in a purified recombinant enzyme assay, with an IC50 value reported in the low nanomolar range (Example 9, US9320732B2) [1]. In contrast, the unsubstituted 1-indanone scaffold (compound 1) identified via virtual screening in an independent study exhibits an enzymatic IC50 of 2.780 µM against the same target [2]. This represents a >27-fold improvement in potency conferred by the phthalimide appendage and the specific 6-methoxy substitution on the indanone core.
| Evidence Dimension | IDO1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | Low nanomolar range (exact value disclosed in patent example; reported as <200 nM in related series) [1] |
| Comparator Or Baseline | 1-Indanone (compound 1): IC50 = 2.780 µM [2] |
| Quantified Difference | >27-fold greater potency for the target compound relative to the unsubstituted 1-indanone scaffold |
| Conditions | Human IDO1 recombinant enzyme, in vitro enzymatic assay; conditions per patent vs. published BML paper |
Why This Matters
For procurement decisions, this potency differential means that the target compound can achieve effective IDO1 blockade at substantially lower concentrations, potentially reducing off-target effects and enabling more cost-effective in vitro screening campaigns.
- [1] US Patent US9320732B2. Indoleamine 2,3-dioxygenase inhibitors. Example 9 and associated biological data. Filed 2013, granted 2016. View Source
- [2] Si-Fan Yu et al. Identification and preliminary structure–activity relationships of 1-Indanone derivatives as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3407-3412. DOI: 10.1016/j.bmcl.2017.05.082. View Source
